Analytical QC labs face batch rejection when using incorrect impurity standards for Ticlopidine. 4-Oxo Ticlopidine (USP Related Compound B, EP Impurity L) is the mandatory reference for HPLC/LC-MS quantitation.
Supplied with certificate of analysis, ready for stability-indicating assays.
4-Oxo Ticlopidine (CAS 68559-55-7), formally recognized as Ticlopidine EP Impurity L or USP Related Compound B, is a highly specific oxidized thienopyridine derivative [1]. In pharmaceutical procurement and analytical workflows, it serves as an indispensable reference standard for the quality control of Ticlopidine active pharmaceutical ingredients (APIs) and formulations. With a molecular weight of 277.77 g/mol, this compound is a key degradation product and in vivo metabolite formed via cytochrome P450-mediated oxidation [2]. Its primary procurement value lies not in direct therapeutic application, but in its mandatory use for regulatory compliance, stability indicating assays, and drug metabolism and pharmacokinetics (DMPK) profiling, where it provides the exact baseline for quantifying oxidative degradation in thienopyridine-class antiplatelet drugs.
In pharmacopeial compliance and DMPK analysis, generic substitution of impurity standards is strictly prohibited . Substituting 4-Oxo Ticlopidine with a crude degradation mixture, the parent API, or closely related analogs like 2-Oxo Ticlopidine or Ticlopidine Impurity A results in immediate analytical failure. Regulatory bodies mandate the use of the exact 4-Oxo Ticlopidine standard to establish precise relative retention times (RRT) and mass-to-charge (m/z) calibration curves [1]. Using an alternative isomer or a generic thienopyridine standard causes co-elution misidentification in high-performance liquid chromatography (HPLC) and inaccurate ionization baselines in LC-MS, ultimately leading to batch rejection during API release testing.
In LC-MS impurity profiling, 4-Oxo Ticlopidine provides a distinct mass signature that differentiates it from the parent API. Under positive electrospray ionization (ESI+), 4-Oxo Ticlopidine yields an [M+H]+ ion at m/z 278.04, compared to the parent Ticlopidine at m/z 264.06 [1].
| Evidence Dimension | Monoisotopic Mass /[M+H]+ Ion |
| Target Compound Data | m/z 278.04 |
| Comparator Or Baseline | Ticlopidine API (m/z 264.06) |
| Quantified Difference | +13.98 Da mass shift |
| Conditions | Positive electrospray ionization (ESI+) LC-MS |
This exact mass shift is required to calibrate mass spectrometers for the specific detection of oxidative degradation, preventing false positives in stability testing.
The addition of the oxo group at the 4-position significantly alters the chromatographic polarity of the thienopyridine core. In standard reverse-phase C18 HPLC assays used for pharmacopeial testing, this increased polarity causes 4-Oxo Ticlopidine to elute earlier than the highly lipophilic parent drug, establishing a distinct Relative Retention Time (RRT) [1].
| Evidence Dimension | Chromatographic Polarity and Elution Order |
| Target Compound Data | Earlier elution (RRT < 1.0) |
| Comparator Or Baseline | Ticlopidine API (RRT = 1.0) |
| Quantified Difference | Baseline resolution from the parent API peak |
| Conditions | Reverse-phase HPLC (C18 column) with standard pharmacopeial mobile phases |
Procuring the exact 4-Oxo Ticlopidine standard is mandatory to establish the specific RRT window required by EP and USP monographs for API batch release.
As a specific metabolic intermediate, 4-Oxo Ticlopidine represents a distinct cytochrome P450-mediated oxidation pathway compared to other thienopyridine metabolites. While oxidation can occur at multiple sites (e.g., the 2-position to form 2-Oxo Ticlopidine), the 4-Oxo variant exhibits distinct downstream reactivity and clearance kinetics in liver microsome models[1].
| Evidence Dimension | Metabolic Pathway Representation |
| Target Compound Data | C4-specific oxidation pathway |
| Comparator Or Baseline | 2-Oxo Ticlopidine (C2-specific oxidation) |
| Quantified Difference | Structurally distinct oxidation site leading to divergent downstream reactive metabolites |
| Conditions | In vitro hepatocyte or liver microsome stability assays |
For DMPK researchers, using the exact 4-Oxo isomer is critical to accurately map and quantify the specific oxidative clearance pathways of thienopyridine drugs.
This compound is the right choice for analytical laboratories conducting USP or EP monograph testing. It serves as the mandatory reference standard to identify and quantify Impurity L (Related Compound B) during API batch release and shelf-life stability testing .
This compound is the right choice for CROs and pharmaceutical analytical development teams tasked with creating robust LC-MS methods. It provides the exact mass calibration needed to distinguish specific oxidative degradation products from the parent thienopyridine drug.
This compound is the right choice for in vitro and in vivo metabolic profiling. It acts as a definitive reference standard to track the cytochrome P450-mediated biotransformation and specific C4-oxidation clearance pathways of thienopyridine antiplatelet agents[1].
This compound is the right choice for establishing benchmarks during the oxidative stress testing of new thienopyridine formulations. It allows formulators to accurately identify and quantify specific degradation pathways under accelerated stability conditions[1].